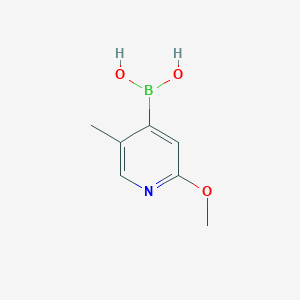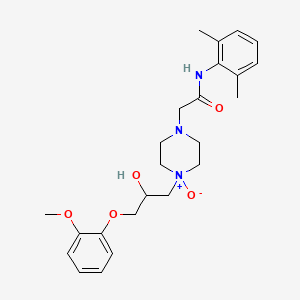![molecular formula C19H20N6O3 B15290631 (S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid is a complex organic compound featuring a tetrazole ring, a biphenyl group, and a nitroso functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid typically involves multiple steps, including the formation of the tetrazole ring, the biphenyl linkage, and the nitroso functional group. Common reagents used in these reactions include trichloromethyl chloroformate, triethylamine, and various solvents such as ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
(S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The biphenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group would yield nitro derivatives, while reduction would yield amines.
科学研究应用
Chemistry
In chemistry, (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biochemical pathways involving nitroso and tetrazole groups. Its interactions with biological molecules can provide insights into enzyme mechanisms and other cellular processes.
Medicine
In medicine, (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it valuable in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
S,S-Bis(1-phenyl-1H-tetrazol-5-yl) Dithiocarbonate: A compound with a similar tetrazole ring structure, used as an esterification reagent.
1-Phenyl-5-thioxo-4,5-dihydro-1H-tetrazole: Another tetrazole derivative with different functional groups and applications.
Uniqueness
What sets (S)-2-(((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid apart is its combination of a nitroso group, a biphenyl linkage, and a tetrazole ring. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C19H20N6O3 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
(2R)-3-methyl-2-[nitroso-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C19H20N6O3/c1-12(2)17(19(26)27)25(24-28)11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-20-22-23-21-18/h3-10,12,17H,11H2,1-2H3,(H,26,27)(H,20,21,22,23)/t17-/m1/s1 |
InChI 键 |
QRFFNLYLXKQEDK-QGZVFWFLSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)N=O |
规范 SMILES |
CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)

![1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B15290554.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)
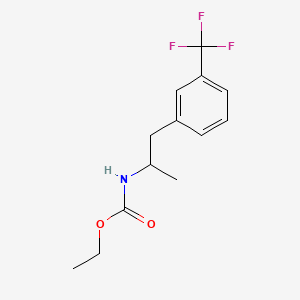
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)


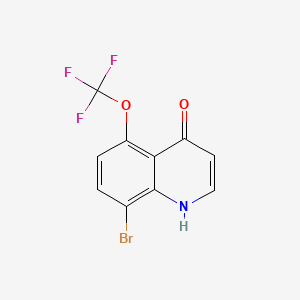
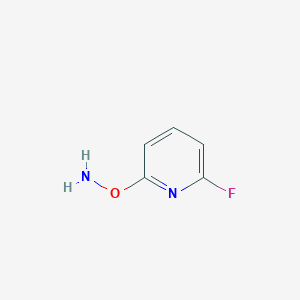
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)

